molecular formula C13H18O3 B14133547 6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane CAS No. 89225-13-8

6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane

Cat. No.: B14133547
CAS No.: 89225-13-8
M. Wt: 222.28 g/mol
InChI Key: LGDNLMYFIRIDLG-UHFFFAOYSA-N
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Description

6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[44]nonane is a chemical compound known for its unique structure, which includes a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane typically involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable diol under acidic conditions to form the spirocyclic acetal. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the furan ring is substituted with different functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and monitored using spectroscopic techniques.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted furan compounds. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its spirocyclic structure allows it to fit into enzyme active sites, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: This compound shares a similar furan ring structure but differs in its overall framework.

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups and properties.

Uniqueness

6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[44]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

89225-13-8

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

9-[(5-methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane

InChI

InChI=1S/C13H18O3/c1-10-4-5-12(16-10)9-11-3-2-6-13(11)14-7-8-15-13/h4-5,11H,2-3,6-9H2,1H3

InChI Key

LGDNLMYFIRIDLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CC2CCCC23OCCO3

Origin of Product

United States

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